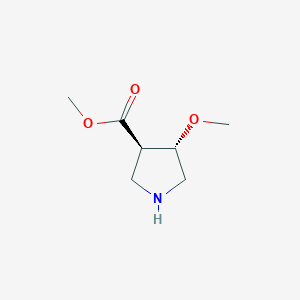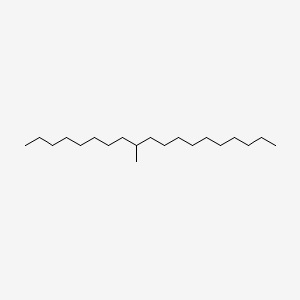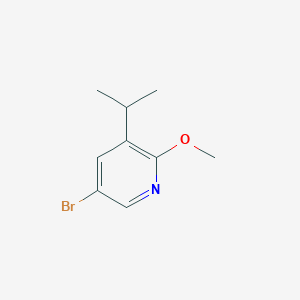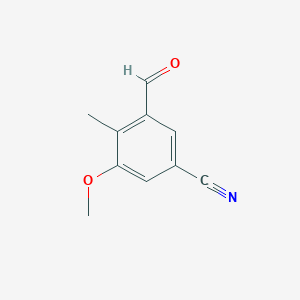
1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, characterized by a cyclopropyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of cyclopropylamine with 3,5-diamino-1,2,4-triazole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Cyclopropyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. The compound inhibits DNA synthesis by binding to specific sites on the DNA molecule, preventing the replication process. This inhibition is crucial in its role as an antitumor agent, as it can halt the proliferation of cancer cells .
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,4-triazole-3,5-diamine can be compared with other triazole derivatives, such as:
3,5-Diamino-1,2,4-triazole: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: These analogues are potent cyclin-dependent kinase inhibitors and have shown significant anticancer activity.
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with different functional groups, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-cyclopropyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H9N5/c6-4-8-5(7)10(9-4)3-1-2-3/h3H,1-2H2,(H4,6,7,8,9) |
InChI Key |
POYKHYGECXIYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


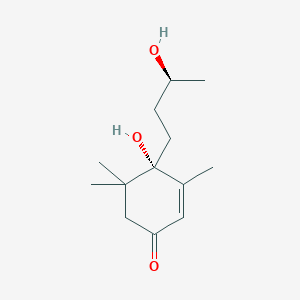
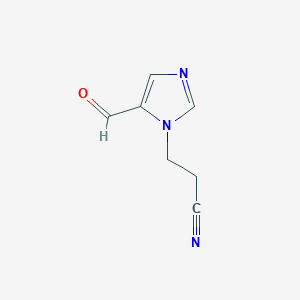
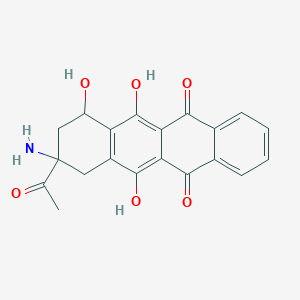
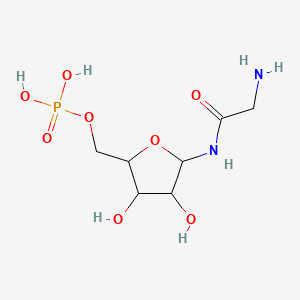
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
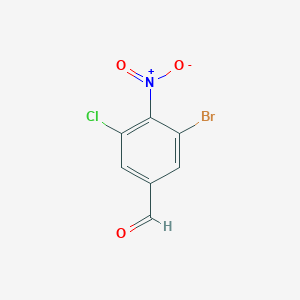
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)

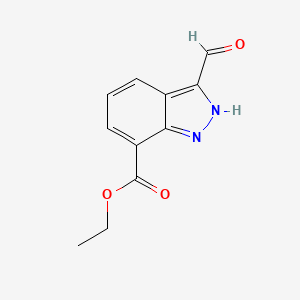
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
